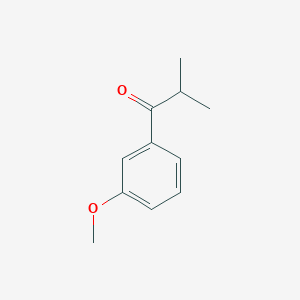

1-(3-Methoxyphenyl)-2-methylpropan-1-one

Description

1-(3-Methoxyphenyl)-2-methylpropan-1-one (C${11}$H${14}$O$_{2}$, MW 178.23 g/mol) is a substituted propanone featuring a 3-methoxyphenyl group and a branched methyl chain. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of tapentadol hydrochloride, a centrally acting analgesic . Its synthesis typically involves Mannich reactions with dimethylamine hydrochloride and paraformaldehyde, yielding racemic intermediates that undergo further stereochemical refinement .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINIAUCIBWCJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500464 | |

| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-75-1 | |

| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxyacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-Methoxybenzoic acid.

Reduction: 1-(3-Methoxyphenyl)-2-methylpropan-1-ol.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position and Electronic Properties : The 3-methoxy group in the parent compound acts as an electron-donating group, enhancing resonance stabilization of the aromatic ring. In contrast, halogenated derivatives (e.g., 4-Br, 3-Cl-2-F) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Branched vs.

Spectroscopic Characterization

- FT-IR and NMR : The methoxy group (OCH$_3$) in this compound shows characteristic C-O stretching at ~1250 cm$^{-1}$ and a singlet in $^1$H NMR (δ 3.80 ppm). Halogenated analogues exhibit distinct $^{19}$F or $^{35}$Cl NMR signals (e.g., δ -120 ppm for F in 1-(3-Cl-2-F-phenyl) derivative) .

- UV-Vis : The parent compound’s λ$_{max}$ (~280 nm) shifts in halogenated derivatives due to altered conjugation and substituent electronegativity .

Biological Activity

1-(3-Methoxyphenyl)-2-methylpropan-1-one, also known as 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, has garnered attention in recent years for its diverse biological activities. This compound is primarily investigated for its potential applications in the pharmaceutical industry, particularly concerning its analgesic, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound is an organic compound characterized by a methoxy group attached to a phenyl ring. Its synthesis typically involves several steps, including reactions with dimethylamine and isobutyryl chloride, yielding a product with a high purity of over 98% . The overall yield of the synthesis process is approximately 70% .

Analgesic Properties

Research has demonstrated that this compound exhibits significant analgesic effects. In a study conducted by Liu et al., the compound was tested in mice and showed analgesic activity comparable to that of aspirin . This suggests its potential utility in developing new pain relief medications.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation markers in biological systems, indicating its potential as a therapeutic agent for inflammatory conditions . The mechanism of action may involve modulation of specific biochemical pathways and interaction with various molecular targets, including enzymes and receptors .

Antimicrobial Activity

In addition to its analgesic and anti-inflammatory properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further research in combating infections .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with various molecular targets within biological systems. This interaction may involve binding to active sites on enzymes or receptors, thereby altering their function and influencing biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Liu et al. Study : Evaluated the analgesic and anti-inflammatory activities in mice, demonstrating significant efficacy comparable to established analgesics like aspirin .

- Antimicrobial Studies : Investigated the compound's ability to inhibit bacterial growth, suggesting potential applications in treating infections .

Applications in Medicine

Given its promising biological activities, this compound is being considered for various pharmaceutical applications:

- Pain Management : As an analgesic agent.

- Anti-inflammatory Drugs : For treating conditions characterized by inflammation.

- Antimicrobial Agents : In developing new treatments for bacterial infections.

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation, where 3-methoxybenzene reacts with an acylating agent (e.g., 2-methylpropanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization focuses on controlling stoichiometry, temperature (often 0–25°C), and catalyst loading to avoid over-acylation or side reactions. Solvent polarity (e.g., dichloromethane vs. nitrobenzene) significantly impacts regioselectivity and yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H NMR confirms the methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm, multiplet). ¹³C NMR identifies the carbonyl carbon (δ ~205 ppm) and quaternary carbons.

- IR Spectroscopy : A strong absorption band near 1680 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₄O₂, [M+H]⁺ = 178.0994).

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond lengths and angles, critical for unambiguous structural confirmation .

Q. How can the lipophilicity (logP) of this compound be experimentally determined, and what are its pharmacokinetic implications?

LogP is measured via the shake-flask method (partitioning between octanol and water) or reverse-phase HPLC (comparing retention times to standards). The experimental logP of 3.17 (pH 7.4) suggests moderate lipophilicity, favoring passive cellular uptake but potentially limiting aqueous solubility. This property is critical for designing drug delivery systems or predicting blood-brain barrier penetration.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic attacks. For example:

- Frontier Molecular Orbital (FMO) Analysis : Identifies electrophilic sites (e.g., carbonyl carbon) by analyzing LUMO localization.

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, predicting regioselectivity in protic vs. aprotic media.

These methods guide experimental design, such as selecting catalysts (e.g., proline derivatives) for asymmetric additions .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software mitigate them?

Challenges include:

- Weak Diffraction : Crystals may exhibit low symmetry or disorder due to flexible substituents.

- Twinned Data : Common in orthorhombic systems, requiring careful data integration.

SHELXL refines structures using restraints for bond lengths/angles and twin-law corrections. The software’s robust least-squares algorithms improve convergence even with incomplete datasets .

Q. How can researchers validate contradictory biological activity data for this compound across in vitro assays?

- Dose-Response Reproducibility : Replicate assays (e.g., MTT for cytotoxicity) with standardized cell lines (e.g., HEK-293) and controls.

- Metabolic Stability : Test compound stability in cell culture media (e.g., HPLC monitoring).

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific interactions.

Discrepancies may arise from assay conditions (e.g., serum content, incubation time) or batch-to-batch compound purity. Cross-validation with orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.